MNK1 Inhibition Potency vs. CGP-57380
4-(7H-Purin-6-ylamino)benzamide inhibits recombinant human MNK1 with an IC₅₀ of 60–160 nM in biochemical assays [1]. The widely used reference MNK1 inhibitor CGP-57380 exhibits an IC₅₀ of 2.2 μM (2200 nM) under comparable in vitro conditions . This represents an approximately 14- to 37-fold improvement in biochemical potency for the target compound relative to CGP-57380, depending on the assay instance. The potency gain is achieved without the pyrazolo-pyrimidine core characteristic of CGP-57380, offering an alternative chemotype for MNK1-dependent studies.
| Evidence Dimension | MNK1 biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 60 nM (assay 1); IC₅₀ = 160 nM (assay 2) |
| Comparator Or Baseline | CGP-57380: IC₅₀ = 2,200 nM (2.2 μM) |
| Quantified Difference | ~14-fold to ~37-fold more potent than CGP-57380 |
| Conditions | Recombinant full-length GST-tagged human MNK1; substrate: Ac-TATKSGSTTKNR-NH₂; pre-incubation 5 min (target compound). CGP-57380: in vitro kinase assay, cell-free system. |
Why This Matters
For researchers requiring MNK1 inhibition with greater biochemical potency than CGP-57380 but without resorting to ultra-potent clinical candidates (e.g., eFT508 at 1–2 nM), this compound occupies a strategically useful intermediate potency range with a structurally distinct scaffold.
- [1] BindingDB BDBM50326413: MNK1 IC₅₀ = 60 nM. Full-length GST-tagged recombinant human MNK1 expressed in insect cells. View Source
